molecular formula C7H6BrNO B13887712 6-bromo-2H,3H-furo[3,2-b]pyridine

6-bromo-2H,3H-furo[3,2-b]pyridine

Cat. No.: B13887712
M. Wt: 200.03 g/mol
InChI Key: IXZPODPOQBMFIV-UHFFFAOYSA-N
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Description

6-Bromo-2H,3H-furo[3,2-b]pyridine is a heterocyclic compound that contains both furan and pyridine rings The presence of a bromine atom at the 6th position of the pyridine ring makes it a valuable intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridine typically involves the bromination of furo[3,2-b]pyridine. One common method is the reaction of furo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H,3H-furo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furo[3,2-b]pyridine-2,3-dione.

    Reduction Reactions: The compound can be reduced to form 6-bromo-2,3-dihydrofuro[3,2-b]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 6-amino-2H,3H-furo[3,2-b]pyridine, 6-thio-2H,3H-furo[3,2-b]pyridine, and 6-alkoxy-2H,3H-furo[3,2-b]pyridine.

    Oxidation Reactions: Major product is furo[3,2-b]pyridine-2,3-dione.

    Reduction Reactions: Major product is 6-bromo-2,3-dihydrofuro[3,2-b]pyridine.

Scientific Research Applications

6-Bromo-2H,3H-furo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.

    6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine: A similar compound with a trimethylsilyl group instead of a hydrogen atom at the 2-position.

    Furo[3,2-b]pyridine-6-carboxylic acid: A related compound with a carboxylic acid group at the 6-position.

Uniqueness

6-Bromo-2H,3H-furo[3,2-b]pyridine is unique due to the presence of both furan and pyridine rings, as well as the bromine atom at the 6th position.

Properties

IUPAC Name

6-bromo-2,3-dihydrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-5-3-7-6(9-4-5)1-2-10-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZPODPOQBMFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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